N-Acetyl-D-alanine

Catalog No.
S663640
CAS No.
19436-52-3
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-alanine

CAS Number

19436-52-3

Product Name

N-Acetyl-D-alanine

IUPAC Name

2-acetamidopropanoic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)

InChI Key

KTHDTJVBEPMMGL-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C

Synonyms

N-Acetyl-D-alanine;19436-52-3;(R)-2-Acetamidopropanoicacid;Acetyl-D-Alanine;Ac-D-Ala-OH;N-ACETYLALANINE;(2R)-2-acetamidopropanoicacid;N-AcetylD-alanine;AmbotzAAA1909;PubChem12867;D-Alanine,N-acetyl-;AC1Q5JME;AC1L30LD;A4375_SIGMA;SCHEMBL330308;CHEMBL143309;(R)-2-acetamido-propanoicacid;CTK0I1220;KTHDTJVBEPMMGL-GSVOUGTGSA-N;MolPort-000-149-915;(R)-2-Acetylamino-propionicacid;ZINC114138;EINECS243-066-8;ANW-58539;AR-1K5741

Canonical SMILES

CC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C

Substrate for Enzyme Studies:

  • N-Ac-D-Ala acts as a substrate for enzymes called D-aminoacylases, which are involved in breaking down peptides containing D-amino acids. Researchers use N-Ac-D-Ala to identify, differentiate, and characterize these enzymes, aiding in understanding their function and potential therapeutic applications.

Investigating Antibiotic Interactions:

  • N-Ac-D-Ala is a component of the bacterial cell wall targeted by antibiotics like vancomycin. Studies employ N-Ac-D-Ala to understand how these antibiotics bind to and inhibit cell wall synthesis. This knowledge is crucial for developing new and effective antibiotics against antibiotic-resistant bacteria.

Studying Protein-Ligand Interactions:

  • The specific structure of N-Ac-D-Ala allows researchers to investigate how certain molecules bind to proteins. This information is valuable in designing new drugs and understanding how proteins interact with their natural ligands.

Additional Applications:

  • N-Ac-D-Ala may also serve as a reference compound in analytical techniques like chromatography for separating and identifying other molecules.

N-Acetyl-D-alanine is a derivative of the amino acid D-alanine, characterized by the addition of an acetyl group to its nitrogen atom. Its molecular formula is C₅H₉NO₃, and it is classified as a metabolite produced by various organisms, including the yeast Saccharomyces cerevisiae . This compound plays a significant role in biological systems as a substrate for various enzymatic reactions and is involved in metabolic pathways.

Please note:

  • Information on specific properties and safety data may require further research through scientific databases or contacting chemical suppliers.
  • The provided mechanisms of action are based on the current understanding of NADA's role as a substrate for D-aminoacylase enzymes.
, primarily through the action of enzymes. One notable reaction involves its conversion by D-amino acid oxidase, where N-acetyl-D-alanine acts as a substrate, leading to the production of reactive oxygen species (ROS). This process has been shown to induce oxidative stress in cellular environments, particularly affecting nuclear thiol pools and influencing redox states within cells .

The general reaction can be summarized as follows:

N Acetyl D alanine+O2D amino acid oxidaseD alanine+H2O2\text{N Acetyl D alanine}+\text{O}_2\xrightarrow{\text{D amino acid oxidase}}\text{D alanine}+\text{H}_2\text{O}_2

N-Acetyl-D-alanine exhibits various biological activities. It has been implicated in the modulation of oxidative stress responses in cells. Studies have demonstrated that its presence can enhance ROS production, which may influence cellular signaling pathways and gene expression related to stress responses . Furthermore, it is involved in the metabolism of D-amino acids, which are crucial for protein synthesis and other metabolic functions.

The synthesis of N-acetyl-D-alanine can be achieved through several methods:

  • Acetylation of D-Alanine: The most common method involves the acetylation of D-alanine using acetic anhydride or acetyl chloride in an aqueous solution. This process typically requires a basic medium to facilitate the reaction .
  • Enzymatic Methods: Enzymatic synthesis can also be employed, utilizing specific enzymes such as N-acetyl-beta-alanine deacetylase to convert related compounds into N-acetyl-D-alanine .
  • Fermentation: Certain microbial fermentation processes can produce N-acetyl-D-alanine naturally, leveraging the metabolic pathways of microorganisms like yeast .

N-Acetyl-D-alanine has several applications across various fields:

  • Biochemical Research: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving D-amino acids.
  • Pharmaceuticals: Its role in modulating oxidative stress makes it a potential candidate for therapeutic interventions targeting oxidative damage and related diseases.
  • Food Industry: As a metabolite produced during fermentation, it may play a role in flavor development or preservation.

Research indicates that N-acetyl-D-alanine interacts with various biological systems, particularly through its effects on oxidative stress and cellular signaling. Studies have shown that its addition can lead to significant alterations in redox states within cells, impacting pathways such as NF-kappaB signaling . These interactions highlight its potential as a modulator of cellular responses to stress.

Several compounds share structural similarities with N-acetyl-D-alanine. Below is a comparison highlighting their uniqueness:

CompoundStructureKey Features
D-AlanineC₃H₇NO₂Natural amino acid; involved in protein synthesis
N-Acetyl-L-alanineC₅H₉NO₃Enantiomer; different biological activity
N-Acetyl-beta-alanineC₄H₇NO₂Related compound; used in neurotransmitter synthesis
D-Alanyl-D-alanineC₆H₁₃N₂O₄Involved in bacterial cell wall synthesis

N-Acetyl-D-alanine is unique due to its specific role in oxidative stress modulation and its distinct enzymatic interactions compared to other similar compounds.

Molecular Composition and Stereochemical Configuration

NADA has the molecular formula C₅H₉NO₃ (molecular weight: 131.13 g/mol) and features a defined stereocenter at the α-carbon, conferring its D-configuration [(2R)-2-acetamidopropanoic acid]. Key structural attributes include:

PropertyValue
Molecular FormulaC₅H₉NO₃
Monoisotopic Mass131.058243 Da
CAS Registry Number19436-52-3
StereochemistryR-configuration at C2
Melting Point128°C
Density1.2 g/cm³

The acetyl group at the N-terminus enhances stability against enzymatic degradation, making NADA a valuable substrate for studying D-aminoacylases.

Crystallographic Analysis and Conformational Studies

Crystallographic studies of NADA analogs, such as N-acetyl-D-muramoyl-L-alanine, reveal interactions with bacterial cell wall components like vancomycin. Vancomycin binds NADA via hydrogen bonds to the acetamido and carboxyl groups, critical for aglycon pocket specificity. Conformational flexibility is influenced by:

  • Torsional Barriers: Methoxy and acetyl rotors exhibit barriers of 396.45 cm⁻¹ and 64.96 cm⁻¹, respectively.
  • Solvent Effects: Hydration reduces conformational entropy, stabilizing extended β-sheet-like structures in aqueous environments.

Spectroscopic Profiling

NMR Spectroscopy

¹H NMR (600 MHz, H₂O) of N-acetyl-L-alanine (enantiomer) shows:

  • δ 1.39 ppm: Methyl group (CH₃) of alanine.
  • δ 2.02 ppm: Acetyl methyl (COCH₃).
  • δ 4.25 ppm: α-methine proton (CH).

IR Spectroscopy

Key vibrational modes include:

  • ~1740 cm⁻¹: C=O stretch (acetyl).
  • 1650 cm⁻¹: Amide I band (C=O and N-H coupling).
  • 1550 cm⁻¹: Amide II band (N-H bending).

Mass Spectrometry

ESI-MS exhibits a predominant [M+H]⁺ ion at m/z 132.07, with fragmentation peaks at m/z 89.04 (loss of CO₂) and m/z 60.05 (acetyl group).

Computational Chemistry

Density Functional Theory (DFT) and Molecular Dynamics (MD)

  • DFT Overestimation: Predicts larger molecular radii compared to experimental data (e.g., bond lengths overestimated by 0.02–0.05 Å).
  • MP2 Accuracy: Møller-Plesset perturbation theory better matches torsional barriers (error <5%).
  • Solvent Models: Implicit solvent approximations (e.g., SASA) predict hydration reduces conformational flexibility by 20–30%.
MethodBond Length (C=O)Torsional Barrier (cm⁻¹)
DFT/B3LYP1.23 Å420 (acetyl)
MP2/cc-pVTZ1.21 Å397 (acetyl)
Experimental1.21 Å396.45 (acetyl)

Chemical Acetylation Routes for D-Alanine Derivatives

The chemical synthesis of N-Acetyl-D-alanine through direct acetylation represents one of the most established methodologies for producing this important amino acid derivative [1]. Traditional chemical acetylation approaches primarily employ acetic anhydride as the acetylating agent under controlled temperature and concentration conditions [31]. The process involves the nucleophilic attack of the amino group of D-alanine on the electrophilic carbonyl carbon of the acetylating reagent [4].

Industrial-scale chemical synthesis has been optimized through systematic investigation of reaction parameters including temperature, concentration, and solvent systems [31]. Research has demonstrated that acetylation reactions conducted at temperatures between 60-150°C in acetic acid solvent yield superior results compared to conventional room temperature procedures [31]. The optimal concentration range has been established at 0.5-2.5 mol of D-alanine per liter of acetic acid, which significantly reduces byproduct formation compared to more dilute reaction conditions [31].

One particularly effective methodology involves the use of concentrated acetic acid solutions saturated with hydrogen chloride, followed by evaporation under reduced pressure [22]. This approach has shown quantitative yields when conducted under appropriately acidic conditions that protonate the amino functionality, thereby preventing unwanted side reactions [22]. The acidic medium ensures chemoselective acetylation while minimizing the formation of acetyl dipeptides and other undesired byproducts [31].

Advanced chemical methodologies have incorporated the use of trifluoroacetic acid as a reaction medium, which provides several advantages including efficient dissolution of poorly soluble amino acids and compatibility with various acyl halides and carboxylic anhydrides [22]. This approach enables direct precipitation of hydrochloride salts from the reaction medium when employing acyl chlorides as acetylating agents [22].

The reaction mechanism proceeds through formation of a tetrahedral intermediate following nucleophilic attack by the amino nitrogen on the carbonyl carbon of the acetylating agent [4]. Subsequent elimination of the leaving group yields the desired N-acetyl derivative with retention of stereochemical configuration at the alpha carbon [4].

Enzymatic Synthesis Using Acyltransferases and Racemases

Enzymatic approaches to N-Acetyl-D-alanine synthesis offer significant advantages in terms of stereoselectivity and reaction specificity compared to chemical methods [11]. The primary enzymatic route involves the use of N-acetyltransferases that catalyze the transfer of acetyl groups from acetyl-coenzyme A to amino acid substrates [4] [5].

Acetyltransferases belonging to the GCN5-related N-acetyltransferase family have demonstrated capability for acetylating D-amino acids including D-alanine [4]. These enzymes operate through a ternary complex mechanism involving the substrate amino acid, acetyl-coenzyme A, and the enzyme active site [16]. The catalytic mechanism consists of three key steps: deprotonation of the target amino group, nucleophilic attack on the carbonyl carbon of the acetyl group, and subsequent protonation and dissociation of coenzyme A [16].

Alanine racemase enzymes play a crucial complementary role in enzymatic synthesis strategies by enabling the conversion of L-alanine to D-alanine, thereby expanding the substrate pool for subsequent acetylation reactions [7] [8]. These pyridoxal phosphate-dependent enzymes catalyze the stereospecific interconversion between L-alanine and D-alanine with high efficiency [7] [8]. The racemization reaction proceeds through formation of a quinonoid intermediate that allows rotation around the alpha carbon bond [8].

Engineered bacterial systems have been developed that express both racemase and N-acetyltransferase activities in tandem, enabling direct conversion of L-amino acids to N-acetyl-D-amino acid products [11]. This platform approach has demonstrated effectiveness across sixteen different amino acid targets, with N-acetyl-D-alanine being among the most efficiently produced derivatives [11].

Recent developments in enzymatic synthesis have focused on optimization of enzyme expression levels and cofactor recycling systems [3] [21]. Whole-cell biocatalytic systems expressing multiple enzymes have achieved D-alanine and L-alanine concentrations of 6.48 grams per liter and 7.05 grams per liter respectively after 3.0 hours of reaction time [3] [21]. These systems incorporate glucose dehydrogenase for cofactor regeneration and alanine dehydrogenase for amino acid interconversion [3] [21].

Industrial-Scale Production: Catalytic Efficiency and Yield Optimization

Industrial-scale production of N-Acetyl-D-alanine requires careful optimization of catalytic systems to achieve economically viable yields and productivities [9] [12]. Current industrial methodologies focus on maximizing space-time yields while minimizing energy consumption and waste generation [9] [12].

Biocatalytic production systems have achieved remarkable efficiency improvements through enzyme engineering and process optimization [9] [12]. High-performance production systems utilizing thermophilic enzymes combined with elevated reaction temperatures have demonstrated N-acetylneuraminic acid titers of 126.1 grams per liter with productivities reaching 71.6 grams per liter per hour [12]. These systems represent a 7.2-fold improvement in productivity compared to conventional Escherichia coli-based processes [12].

Catalytic efficiency optimization has been achieved through systematic manipulation of enzyme expression ratios and reaction conditions [21]. Promoter replacement experiments have identified alanine dehydrogenase as a rate-limiting enzyme in biosynthetic pathways, with protein expression levels directly correlating with synthetic efficiency [21]. Optimization of inducer concentrations, temperature, and pH has yielded theoretical synthetic efficiencies of 51.88 grams per liter per day for D-alanine and 56.36 grams per liter per day for L-alanine [21].

Industrial processes have incorporated advanced bioreactor designs and fed-batch strategies to maintain optimal substrate concentrations and prevent product inhibition [21] [23]. Reaction conditions optimized for maximum conversion include sodium carbonate-sodium bicarbonate buffer at pH 10.1, reaction temperatures of 37°C, and carefully controlled substrate ratios [21]. These conditions have enabled conversion rates exceeding 95% with minimal accumulation of intermediate products [21].

Enzyme immobilization technologies have been implemented to enhance catalyst reusability and process economics [20]. Immobilized whole-cell biocatalysts prepared through embedding and cross-linking methodologies have demonstrated retention of 86.04% initial activity after 15 cycles of repeated reactions [20]. These systems achieve enantiomeric excess values of 99.99% for products and 99.50% for remaining substrates [20].

Production ParameterOptimized ValueReference ConditionImprovement Factor
Reaction Temperature37-50°C25°C1.5-2.0x yield
pH Optimization10.17.01.8x conversion rate
Substrate Concentration200 mM50 mM4.0x productivity
Enzyme Loading0.3 U/mL0.1 U/mL3.0x reaction rate
Reaction Time3.0 hours24 hours8.0x time efficiency

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Protocols

Green chemistry methodologies for N-Acetyl-D-alanine synthesis emphasize the elimination of hazardous solvents, reduction of energy consumption, and minimization of waste generation [26] [30]. These approaches align with sustainable chemistry principles while maintaining high synthetic efficiency and product quality [26] [30].

Solvent-free acetylation protocols have been developed using ball-milling technology that enables direct synthesis without traditional organic solvents [30]. These mechanochemical approaches achieve excellent yields for carbamate N-protected amino acids including acetylated derivatives [30]. The solvent-free methodology demonstrates improved environmental impact compared to classical solution-phase syntheses while maintaining product quality and yield [30].

Bio-based solvent systems represent another significant advancement in green synthesis approaches [26]. Research has demonstrated successful N-acetylation of amino acids using vinegar, fruit peel extracts, and other naturally derived solvents [26]. These bio-based systems achieve comparable yields to established synthetic protocols while dramatically improving safety profiles and reducing environmental impact [26]. The milder reaction conditions enable elimination of running water cooling systems, resulting in water savings of approximately 250 liters per reaction [26].

Mechanochemical synthesis protocols utilizing ball mills have shown particular promise for amino acid acetylation reactions [24] [27]. These methods combine the advantages of mechanical activation with elimination of organic solvents, often resulting in faster reaction rates and higher yields compared to solution-based counterparts [24] [27]. Enzymatic mechanochemical processes have demonstrated that biocatalysts including lipases can tolerate milling conditions and maintain catalytic activity for esterification reactions [27].

Energy-efficient protocols focus on reducing thermal energy requirements through optimization of reaction conditions and catalyst systems [26] [29]. Electrochemical decarboxylative acetoxylation represents a sustainable alternative to traditional stoichiometric oxidants, utilizing electrode-based activation rather than high-temperature thermal processes [29]. These electrochemical methods have been successfully translated to continuous flow processes that increase space-time yields by two orders of magnitude while maintaining excellent conversion and selectivity [29].

Continuous flow electrochemical systems have achieved nearly quantitative yields in single-pass processing through optimized electrode materials and electrolyte compositions [29]. Implementation of impervious graphite anodes enables stable flow processes with reaction throughput multiplied more than five-fold compared to batch processes [29]. Analysis of green metrics confirms the remarkable sustainability advantages of these electrochemical protocols compared to conventional methods [29].

Green Chemistry MetricTraditional MethodGreen ProtocolImprovement
Solvent Usage (L/mol product)15-250-290-100% reduction
Energy Consumption (kJ/mol)850-1200200-40065-75% reduction
Waste Generation (kg/kg product)8-151-380-90% reduction
Reaction Time (hours)12-480.5-675-95% reduction
Water Consumption (L/reaction)250-5000-5080-100% reduction

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.058243149 g/mol

Monoisotopic Mass

131.058243149 g/mol

Heavy Atom Count

9

UNII

IIE41SBQ9L

Other CAS

19436-52-3

Dates

Modify: 2023-08-15

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